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Compound of Interest

Compound Name: 3-lodo-2-methoxypyridine

Cat. No.: B040976

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectroscopic characteristics of heterocyclic compounds is paramount for structural
elucidation, reaction monitoring, and quality control. This guide provides a detailed comparative
analysis of the spectroscopic properties of 3-iodo-2-methoxypyridine and its halogenated and
non-halogenated analogues. The data presented herein, supported by experimental protocols,
offers a valuable resource for the characterization of this important class of molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-iodo-2-methoxypyridine and
its derivatives. These values have been compiled from various sources and provide a basis for
comparing the electronic and structural effects of different substituents on the pyridine ring.

Table 1: *H NMR Spectroscopic Data (CDClIs, 400 MHz)
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0 OCHs

Compound 0 H-4 (ppm) O H-5(ppm) & H-6 (ppm) ( ) J (Hz)
Ppm
3-lodo-2- Ja,s = 7.61,
methoxypyridi  6.65 (dd) 8.03 (dd) 8.13 (dd) 4.00 (s) Js,6 = 4.88,
ne Ja,e = 1.76[1]
3-Bromo-2-
methoxypyridi  ~6.8 (m) ~7.6 (M) ~8.1 (m) ~3.9 (s) Not specified
ne
3-Chloro-2-
methoxypyridi  ~6.8 (m) ~7.6 (M) ~8.1 (m) ~3.9 (s) Not specified
ne
Ja,s =7.3,
Js,6 =4.9,
2-
o Ja,e = 1.0,
Methoxypyridi  6.82 (ddd) 7.52 (ddd) 8.16 (ddd) 3.92 (s) Joa=83
ne 3,4 = 0.9,
Js,5 =24,
J3,6 = 0.9[2]
Table 2: 13C NMR Spectroscopic Data (CDCIs)
Compoun & C-2 6C-3 6C4 6 C-5 6 C-6 6 OCHs
d (ppm) (ppm) (Ppm) (ppm) (ppm) (ppm)
3-lodo-2-
methoxypy  ~160 ~85 ~115 ~145 ~148 ~54
ridine
2-
Methoxypy 164.2 111.1 138.4 116.6 146.9 53.2
ridine

Note: 13C NMR data for 3-iodo-2-methoxypyridine is predicted based on known substituent

effects and data for analogous compounds, as experimental data is not readily available in the

searched literature.
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Table 3: Infrared (IR) Spectroscopy Data

Compound Key Absorptions (cm~?)

~3000-2850 (C-H stretch), ~1600-1450 (C=C,
3-lodo-2-methoxypyridine C=N ring stretch), ~1250 (C-O stretch), Below
600 (C-I stretch)

2-Methoxypyridine 2979, 1596, 1481, 1434, 1293, 1151, 1032, 777

Note: IR data for 3-iodo-2-methoxypyridine is predicted based on characteristic functional
group absorptions.

Table 4: Mass Spectrometry Data (Electron lonization - El)

Compound Molecular lon (m/z) Key Fragment lons (m/z)

220 ([M-CHs]*), 206 ([M-
3-lodo-2-methoxypyridine 235 CHO]%), 108 ([M-I]7), 78
([CsHaN]™)

94 ([M-CHs]*), 79 (M-

2-Methoxypyridine 109
CH20]%), 78 ([CsHaN]™)

Note: Mass spectrometry data for 3-iodo-2-methoxypyridine is predicted based on common
fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 3-iodo-
2-methoxypyridine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., chloroform-d, CDCIs) in a 5 mm NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm).
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'H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer.
Typical acquisition parameters include a spectral width of 12 ppm, a pulse width of 30-45
degrees, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer
using a proton-decoupled pulse sequence. Typical parameters include a spectral width of
200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an
accumulation of 1024-4096 scans.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium
bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Sample Preparation (Solid): Grind a small amount of the solid sample with dry KBr powder
and press the mixture into a thin pellet. Alternatively, dissolve the solid in a volatile solvent,
deposit a drop onto a salt plate, and allow the solvent to evaporate.

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically
over a range of 4000 to 400 cm™1,

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile and thermally stable compounds like 3-iodo-2-methoxypyridine, gas
chromatography (GC-MS) or a direct insertion probe can be used.

lonization: Utilize Electron lonization (El) at a standard energy of 70 eV to generate the
molecular ion and fragment ions.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's
molecular weight and expected fragments (e.g., m/z 40-300).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of organic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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